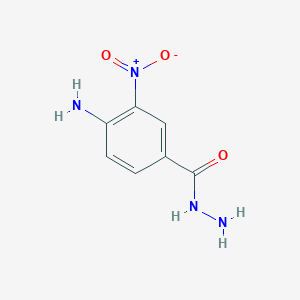
4-Amino-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitrobenzohydrazide is an organic compound with the molecular formula C7H8N4O3. It is a derivative of benzoic acid, characterized by the presence of both an amino group and a nitro group on the benzene ring, along with a hydrazide functional group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzohydrazide typically involves the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the conversion of the carboxylic acid group to a hydrazide. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to the hydrazide can be achieved by reacting the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino and nitro groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acid derivatives, such as diamino benzoic acids, nitroanilines, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
4-Amino-3-nitrobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as myeloperoxidase, by forming radical intermediates that inactivate the enzyme. This inhibition is achieved through the oxidation of the hydrazide group, leading to the formation of reactive species that disrupt the enzyme’s function .
Comparaison Avec Des Composés Similaires
4-Amino-3-nitrobenzoic acid: This compound lacks the hydrazide group but shares the amino and nitro functionalities.
4-Nitrobenzoic acid hydrazide: Similar to 4-Amino-3-nitrobenzohydrazide but without the amino group.
4-Aminobenzoic acid hydrazide: Lacks the nitro group but contains the amino and hydrazide groups.
Uniqueness: this compound is unique due to the presence of both amino and nitro groups along with the hydrazide functionality. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H8N4O3 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-amino-3-nitrobenzohydrazide |
InChI |
InChI=1S/C7H8N4O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,8-9H2,(H,10,12) |
Clé InChI |
QGFKIVZRTNIOHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

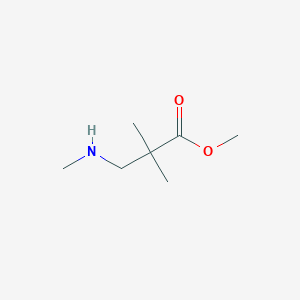
![2-[(Benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane](/img/structure/B8688761.png)
![5-Dimethylamino-benzo[b]thiophene-2-carboxaldehyde](/img/structure/B8688768.png)

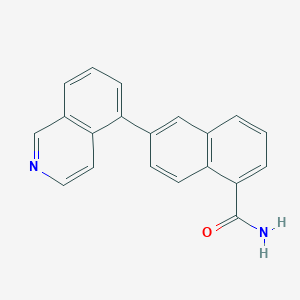
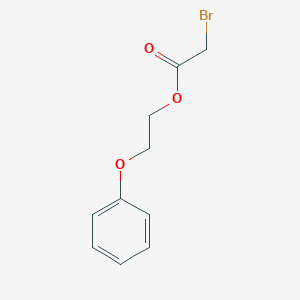

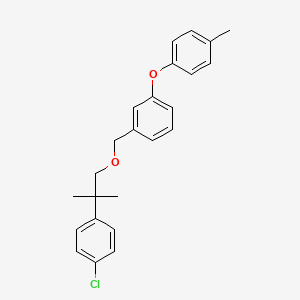



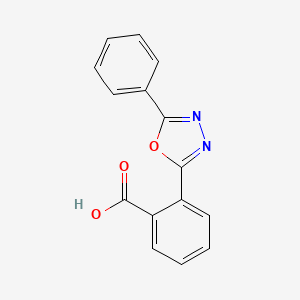
![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B8688849.png)

